

# A Technical Guide to the Physicochemical Properties of Guanine- $^{13}\text{C}$ , $^{15}\text{N}_2$

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## Compound of Interest

Compound Name: Guanine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Guanine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$ . This isotopically labeled purine nucleobase is a critical tool in a variety of research applications, from metabolic flux analysis to drug development. This document consolidates available data on its physical and chemical characteristics, outlines relevant experimental methodologies, and illustrates its role in key biological pathways.

## Core Physicochemical Properties

Guanine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$  is a stable, non-radioactive isotopologue of guanine, a fundamental component of DNA and RNA.<sup>[1][2]</sup> The incorporation of heavy isotopes at specific positions allows for its use as a tracer in metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).<sup>[1][2]</sup>

## General Properties

The fundamental physical and chemical properties of Guanine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$  are summarized in the table below. It is important to note that while the molecular formula and weight are specific to this isotopologue, some experimental properties like melting point and solubility are often reported for the unlabeled compound and are presented here as a close approximation.

Property	Value	Source
Molecular Formula	$^{13}\text{C}_4\text{H}_5^{15}\text{N}_2\text{N}_3\text{O}$	[3]
Molecular Weight	154.11 g/mol	
Appearance	White to off-white powder/crystals	
Melting Point	Decomposes at >300 °C	
Solubility	Practically insoluble in water; soluble in acidic and alkaline solutions.	
Storage	Store at room temperature, protected from light and moisture.	

## Spectroscopic Properties

The isotopic labels in Guanine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$  are primarily utilized for their distinct spectroscopic signatures.

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of  $^{13}\text{C}$  and  $^{15}\text{N}$  nuclei, both having a nuclear spin of 1/2, makes Guanine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$  particularly amenable to NMR analysis.

### $^{13}\text{C}$ NMR Chemical Shifts (Predicted)

The following table presents predicted  $^{13}\text{C}$  chemical shifts for Guanine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$  based on data for unlabeled guanine and its derivatives. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon Atom	Predicted Chemical Shift ( $\delta$ /ppm)
C2	~153
C4	~151
C5	~116
C6	~157
C8	~136

#### $^{15}\text{N}$ NMR Chemical Shifts (Predicted)

Similarly, predicted  $^{15}\text{N}$  chemical shifts are provided based on literature values for guanine derivatives.

Nitrogen Atom	Predicted Chemical Shift ( $\delta$ /ppm)
N1	~148
N3	~158
N7	~233
N9	~169
N <sup>2</sup> (amino)	~65

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The isotopic enrichment of Guanine- $^{13}\text{C},^{15}\text{N}_2$  results in a distinct mass spectrum compared to its unlabeled counterpart.

#### Expected Molecular Ions

Ion	Expected m/z
$[\text{M}+\text{H}]^+$	155.05
$[\text{M}-\text{H}]^-$	153.04

## Major Fragmentation Pathways

The fragmentation of the guanine core in mass spectrometry typically involves the loss of small neutral molecules. For Guanine- $^{13}\text{C}$ , $^{15}\text{N}_2$ , the masses of the fragments will be shifted according to the isotopic labels. A primary fragmentation route for guanine is the elimination of HNCO.

## Experimental Protocols

The characterization and utilization of Guanine- $^{13}\text{C}$ , $^{15}\text{N}_2$  involve a range of standard analytical techniques.

## NMR Spectroscopy Analysis

A general protocol for acquiring NMR data for isotopically labeled metabolites like Guanine- $^{13}\text{C}$ , $^{15}\text{N}_2$  is as follows:

- **Sample Preparation:** Dissolve a known quantity of Guanine- $^{13}\text{C}$ , $^{15}\text{N}_2$  in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{D}_2\text{O}$  with a solubilizing agent). Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
- **Data Acquisition:** Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{15}\text{N}$  NMR spectra on a high-field NMR spectrometer. For enhanced sensitivity and resolution, two-dimensional heteronuclear correlation experiments such as  $^1\text{H}$ - $^{13}\text{C}$  HSQC and  $^1\text{H}$ - $^{15}\text{N}$  HSQC are recommended.
- **Data Processing and Analysis:** Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Calibrate the spectra using the internal standard. Assign the signals based on chemical shifts, coupling constants, and correlation peaks in the 2D spectra.

## Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a highly sensitive technique for the detection and quantification of metabolites.

- **Sample Preparation:** Prepare a stock solution of Guanine- $^{13}\text{C}$ , $^{15}\text{N}_2$  in an appropriate solvent. For quantitative analysis, prepare a series of calibration standards.

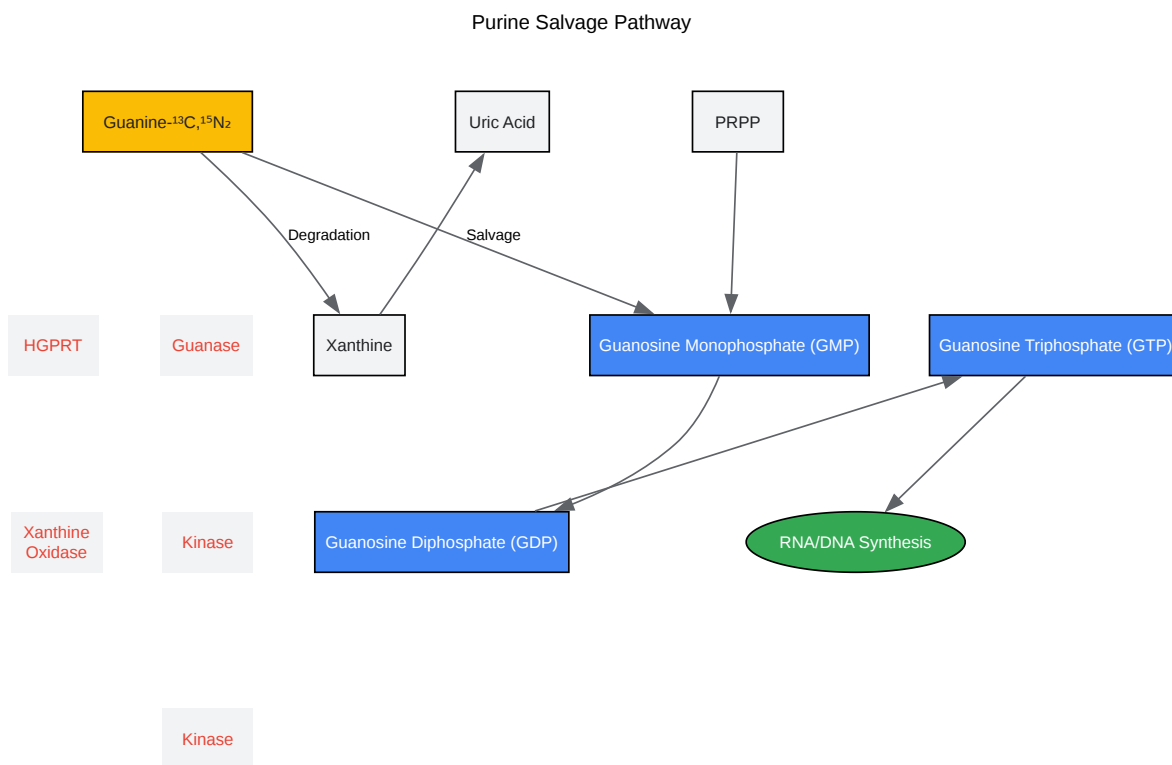
- **Chromatographic Separation:** Employ a suitable liquid chromatography method, such as reversed-phase or HILIC, to separate Guanine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$  from other components in a sample matrix.
- **Mass Spectrometric Detection:** Analyze the eluent using a mass spectrometer, typically a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). For quantitative studies, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used for high specificity and sensitivity.
- **Data Analysis:** Process the chromatograms and mass spectra to identify and quantify Guanine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$ . For metabolic tracer studies, analyze the mass isotopologue distribution to determine the extent of label incorporation into downstream metabolites.

## Applications in Signaling and Metabolic Pathways

Guanine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$  is a valuable tool for tracing the flow of carbon and nitrogen atoms through metabolic pathways. A primary application is in the study of purine metabolism.

### Purine Salvage Pathway

Guanine can be salvaged and re-incorporated into the nucleotide pool via the purine salvage pathway. This pathway is crucial for cellular economy, as it is more energetically favorable than de novo synthesis. The diagram below illustrates the central role of Guanine in this pathway.



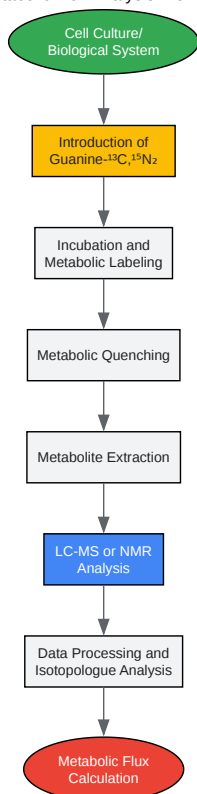
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Caption: The role of Guanine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> in the purine salvage and degradation pathways.

## Experimental Workflow for Metabolic Flux Analysis

The use of Guanine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> in metabolic flux analysis (MFA) allows researchers to quantify the rates of metabolic reactions within a biological system. The general workflow for such an experiment is depicted below.

Metabolic Flux Analysis Workflow



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